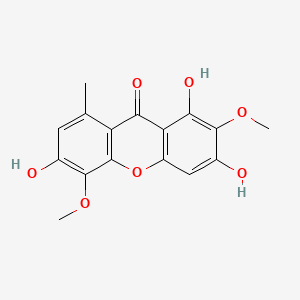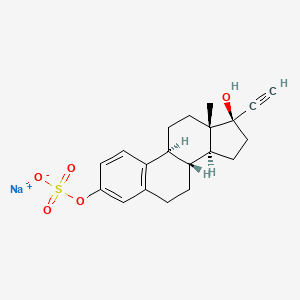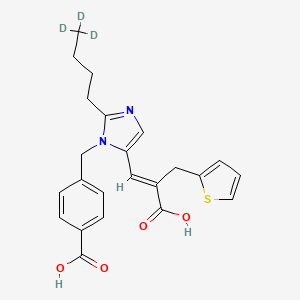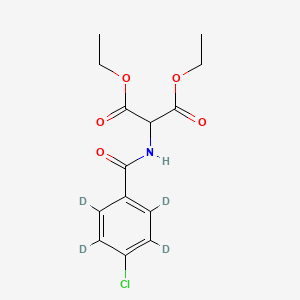
Vanillylamine-d3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vanillylamine-d3 Hydrochloride is a deuterated form of vanillylamine hydrochloride, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its stable isotopic labeling, which aids in various analytical and biochemical studies. Vanillylamine itself is an intermediate in the biosynthesis of capsaicin, a compound responsible for the pungency of chili peppers .
準備方法
Synthetic Routes and Reaction Conditions
Vanillylamine-d3 Hydrochloride can be synthesized by reacting vanillin with hydroxylamine or its salts in the presence of an organic salt, followed by hydrogenation of the resulting vanillyloxime with hydrogen in the presence of a suitable catalyst and an organic or inorganic acid . The reaction is typically carried out in an inorganic or organic acid as a diluent. The process involves the following steps:
Reaction of Vanillin with Hydroxylamine: This step forms vanillyloxime.
Hydrogenation: The vanillyloxime is hydrogenated to produce vanillylamine, which is then converted to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Vanillylamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively, and can be used to modify the functional groups on the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Acylation: Acyl chlorides and bases such as pyridine or triethylamine are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used.
Major Products Formed
Acylation: Amide derivatives such as nonivamide, olvanil, and arvanil.
Oxidation and Reduction: Various oxidized or reduced forms of this compound.
科学的研究の応用
Vanillylamine-d3 Hydrochloride is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of vanillylamine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs containing vanillylamine.
Industry: Utilized in the synthesis of capsaicin analogs and other bioactive compounds
作用機序
The mechanism of action of vanillylamine-d3 hydrochloride involves its interaction with various enzymes and receptors in biological systems. For instance, it is a precursor in the biosynthesis of capsaicin, which acts on the transient receptor potential vanilloid 1 (TRPV1) receptor, a heat-activated ion channel involved in pain sensation . The deuterium labeling allows for detailed studies of these interactions at the molecular level.
類似化合物との比較
Similar Compounds
Vanillylamine: The non-deuterated form of vanillylamine-d3 hydrochloride.
Nonivamide: An amide derivative of vanillylamine used in pepper sprays.
Olvanil: Another amide derivative with similar bioactive properties.
Uniqueness
This compound is unique due to its stable isotopic labeling, which makes it particularly useful in analytical and biochemical studies. The presence of deuterium atoms allows for more precise tracking and analysis in various scientific applications .
特性
CAS番号 |
1217899-51-8 |
|---|---|
分子式 |
C8H12ClNO2 |
分子量 |
192.657 |
IUPAC名 |
4-(aminomethyl)-2-(trideuteriomethoxy)phenol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c1-11-8-4-6(5-9)2-3-7(8)10;/h2-4,10H,5,9H2,1H3;1H/i1D3; |
InChIキー |
PUDMGOSXPCMUJZ-NIIDSAIPSA-N |
SMILES |
COC1=C(C=CC(=C1)CN)O.Cl |
同義語 |
4-(Aminomethyl)-2-methoxyphenol-d3 Hydrochloride; 4-Hydroxy_x000B_-3-methoxybenzylamine-d3 Hydrochloride; 3-Methoxy-d3-4-hydroxybenzylamine Hydrochloride; α-Aminocreosol-d3 Hydrochloride; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[R-(R*,S*)]-3-[3-(3-Aminophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B563631.png)
![cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2](/img/structure/B563633.png)
![cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2](/img/structure/B563636.png)


![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane](/img/structure/B563643.png)


![2-[(R)-benzhydrylsulfinyl]acetic acid;cumene](/img/structure/B563648.png)
